N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features an indole moiety, a thiazolidine ring, and a methoxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiazolidine Ring Formation: The thiazolidine ring can be formed by the reaction of cysteine with an aldehyde or ketone.
Coupling Reactions: The indole and thiazolidine intermediates are coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The methoxybenzylidene group can be reduced to the corresponding methoxybenzyl group.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Methoxybenzyl derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, modulating their activity. The thiazolidine ring may also play a role in binding to biological targets, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an indole and a thiazolidine ring in the same molecule is relatively rare, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H21N3O4S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C23H21N3O4S/c1-30-17-6-4-5-15(11-17)12-20-22(28)26(23(29)31-20)14-21(27)24-10-9-16-13-25-19-8-3-2-7-18(16)19/h2-8,11-13,25H,9-10,14H2,1H3,(H,24,27)/b20-12- |
InChI Key |
HYIGHOHOCGQKOS-NDENLUEZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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